

3,5-Dibromo-2-nitropyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dibromo-2-nitropyridine**

Cat. No.: **B110528**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3,5-Dibromo-2-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic and steric properties, conferred by the two bromine atoms and the electron-withdrawing nitro group, make it a versatile intermediate in the synthesis of more complex heterocyclic compounds.^[1] This reactivity is particularly valuable in the development of novel pharmaceuticals, including anti-cancer agents, and in the agrochemical sector for creating targeted pesticides and herbicides. ^[1] A comprehensive understanding of its physical properties is therefore essential for its safe handling, effective use in reactions, purification, and formulation. This guide provides a detailed overview of the core physical characteristics of **3,5-Dibromo-2-nitropyridine**, supported by established experimental methodologies and safety protocols.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for **3,5-Dibromo-2-nitropyridine** are summarized below. This data is critical for laboratory-scale synthesis, reaction optimization, and material management.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	[2][3][4]
Molecular Weight	281.89 g/mol	[2][3][4]
Appearance	Pale yellow crystalline solid	[2][5]
Melting Point	71 - 80 °C	[2]
77 - 77.5 °C	[5]	
Boiling Point	288.5 °C (at 760 mmHg)	[5]
CAS Number	610261-34-2	[2][4]
InChI	InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H	[6]
InChIKey	KVHYCCSVMBUDPH-UHFFFAOYSA-N	[5]
SMILES	C1=C(C=NC(=C1Br)[O-])Br	[5]

Spectroscopic and Structural Characterization

While comprehensive, peer-reviewed spectral data is not widely published, the structure of **3,5-Dibromo-2-nitropyridine** allows for the confident prediction of its key spectroscopic features. This theoretical analysis is indispensable for researchers performing structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons on the pyridine ring. The proton at position 4 (between the two bromine atoms) and the proton at position 6 would appear as distinct doublets due to coupling with each other.
- ¹³C NMR: The molecule possesses five chemically non-equivalent carbon atoms, which would result in five distinct signals in the ¹³C NMR spectrum. The chemical shifts would be significantly influenced by the attached electronegative bromine and nitro groups.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands for **3,5-Dibromo-2-nitropyridine** include:

- NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
- Aromatic C=C and C=N Stretch: Medium to strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
- C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-bromine bonds.

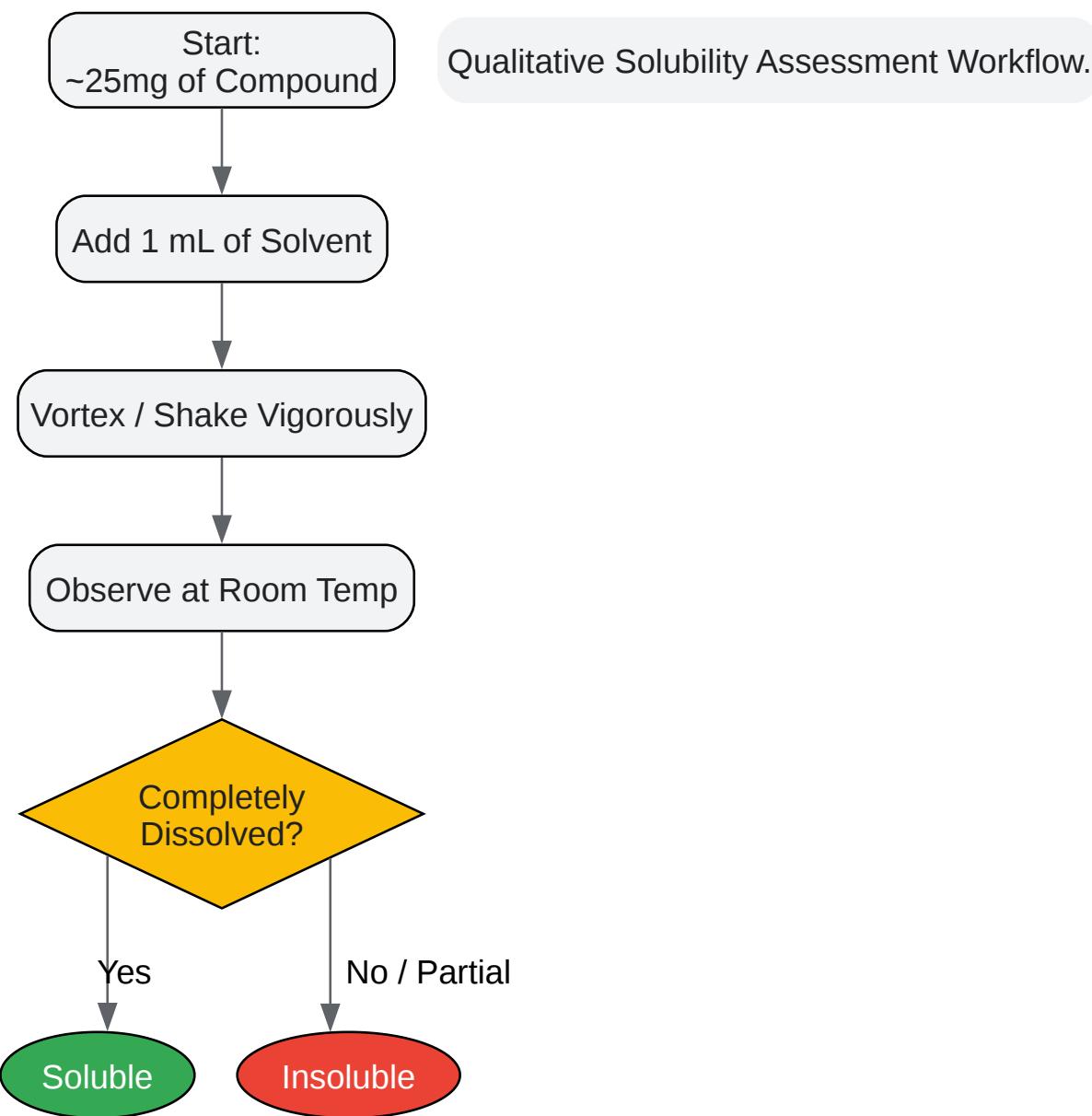
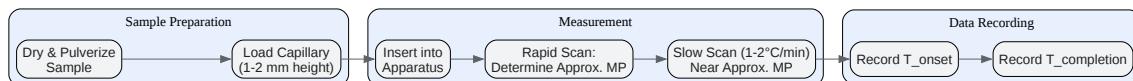
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

- Molecular Ion Peak: The mass spectrum would exhibit a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in a characteristic pattern for a dibrominated compound with three main peaks:
 - (M)⁺ at m/z ≈ 279.85 (containing two ⁷⁹Br isotopes)
 - (M+2)⁺ at m/z ≈ 281.85 (containing one ⁷⁹Br and one ⁸¹Br)
 - (M+4)⁺ at m/z ≈ 283.85 (containing two ⁸¹Br isotopes) The relative intensities of these peaks would be approximately 1:2:1. Predicted data for the [M+H]⁺ adduct is an m/z of 280.85558.^[5]

Experimental Methodologies

The following sections describe standardized, self-validating protocols for determining the key physical properties of solid organic compounds like **3,5-Dibromo-2-nitropyridine**.



Melting Point Determination

The melting point is a critical indicator of purity. A sharp, narrow melting range (typically $< 1 \text{ }^{\circ}\text{C}$) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range. The capillary method is a standard technique compliant with major pharmacopeias.[7][8]

Step-by-Step Protocol:

- Sample Preparation: Ensure the **3,5-Dibromo-2-nitropyridine** sample is completely dry. Pulverize a small amount into a fine powder.[4]
- Capillary Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end to a height of 1-2 mm.[4]
- Initial Measurement (Rapid): Place the loaded capillary into a melting point apparatus. Heat rapidly (e.g., 5-10 $^{\circ}\text{C}$ per minute) to determine an approximate melting range. This prevents excessive time spent on precise measurements far from the melting point.[4]
- Precise Measurement (Slow): Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20 $^{\circ}\text{C}$ below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 $^{\circ}\text{C}$ per minute to allow for thermal equilibrium between the sample and the thermometer.[8]
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PubChemLite - 3,5-dibromo-2-nitropyridine (C5H2Br2N2O2) [pubchemlite.lcsb.uni.lu]
- 6. 3,5-DIBROMO-2-NITROPYRIDINE | VSNCHEM [vsnchem.com]
- 7. mt.com [mt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [3,5-Dibromo-2-nitropyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110528#3-5-dibromo-2-nitropyridine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com